

Technical Guide: Physicochemical Profiling of Digoxoside[1][2][3]

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Compound of Interest

Compound Name: Digoxoside

CAS No.: 31539-05-6

Cat. No.: B601675

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Executive Summary & Chemical Identity

Digoxoside (CAS: 31539-05-6), chemically distinct from the pharmacopeial standard Digoxin, is the tetradigitoxoside of digoxigenin.[1][2][3] While Digoxin contains a trisaccharide chain, **Digoxoside** carries a tetrasaccharide chain (four distinct digitoxose units) attached to the C-3 position of the steroidal aglycone.[1][2][3]

In pharmaceutical development, **Digoxoside** is primarily encountered as a critical process impurity or a related substance in the isolation of Digitalis lanata glycosides.[1][2][3] Its presence requires rigorous monitoring due to its structural similarity to Digoxin, which complicates chromatographic separation, and its potential impact on potency calculations.[1][2][3]

Chemical Nomenclature & Identifiers

Identifier	Value
Common Name	Digoxoside
Systematic Name	Digoxigenin-bis(digitoxoside)-bis(digitoxoside) / Digoxigenin tetradigitoxoside
CAS Registry Number	31539-05-6
Molecular Formula	C ₄₇ H ₇₄ O ₁₇
Molecular Weight	911.1 g/mol
Aglycone Core	Digoxigenin (3β,12β,14-trihydroxy-5β-card-20(22)-enolide)
Sugar Moiety	4 × 2,6-dideoxy-β-D-ribo-hexopyranose (Digitoxose)

Physicochemical Properties

The addition of the fourth digitoxose unit significantly alters the physicochemical behavior of **Digoxoside** compared to Digoxin.^{[1][2][3]} Researchers must account for these shifts when designing purification or formulation strategies.^{[1][2][3]}

Solubility Profile & Partitioning

Digoxoside exhibits amphiphilic properties.^{[1][2][3]} The steroid core is lipophilic, while the oligosaccharide chain adds hydrophilic character.^{[1][2][3]} However, because digitoxose is a dideoxy sugar (lacking hydroxyls at C-2 and C-6), it is significantly less polar than glucose-based glycosides.^{[1][2][3]}

- **Water Solubility:** Low.^{[1][2][3][4]} The extended chain of deoxy sugars does not impart high water solubility compared to glucosides.^{[1][2][3]}
- **Organic Solvents:** Soluble in methanol, ethanol, and chloroform/methanol mixtures.^{[1][2][3]}
- **LogP (Predicted):** ~1.4 – 1.8 (Slightly more lipophilic behavior in certain retention models compared to highly polar metabolites, but the increased molecular size affects transport).^{[1][2][3]}

Stability & Degradation Pathways

Digoxoside is chemically fragile, primarily due to the O-glycosidic bonds linking the digitoxose units.^{[1][2][3]} These bonds are susceptible to acid-catalyzed hydrolysis.^{[1][2][3]}

- Acid Hydrolysis: Rapidly cleaves the terminal sugars.^{[1][2][3]}
 - Pathway: **Digoxoside** (4 sugars)
 - Digoxin (3 sugars)
 - Bis-digitoxoside
 - Mono-digitoxoside
 - Digoxigenin (Aglycone).^{[1][2][3]}
- Lactone Ring Instability: The unsaturated lactone ring at C-17 (butenolide) is sensitive to basic conditions (pH > 8), leading to ring opening (saponification) and loss of pharmacological activity.^{[1][2][3]}
- Photostability: Sensitive to UV light; storage in amber vials is mandatory.^{[1][2][3]}

Comparative Properties: Digoxoside vs. Digoxin

Property	Digoxoside (Target)	Digoxin (Standard)	Implication
Sugar Units	4 (Tetra)	3 (Tri)	Digoxoside elutes later in reverse-phase systems dominated by size/lipophilicity interaction, or earlier depending on specific column chemistry (e.g., phenyl-hexyl).[1][2][3]
Molecular Weight	911.1 Da	780.9 Da	Mass shift of +130.1 Da (one digitoxose unit - H ₂ O).[1][2][3]
Melting Point	~200–210°C (Dec)	230–265°C (Dec)	Lower thermal stability due to extended glycosidic chain.[1][2][3]

Analytical Methodologies

Distinguishing **Digoxoside** from Digoxin requires high-resolution techniques because their UV spectra (dominated by the butenolide ring at ~218-220 nm) are virtually identical.[1][2][3]

HPLC Separation Protocol

- Column: C18 or Phenyl-Hexyl (e.g., 150mm x 4.6mm, 2.7 μm fused-core particles).[1][2][3]
- Mobile Phase A: Water (0.1% Formic Acid).[1][2][3]
- Mobile Phase B: Acetonitrile/Methanol (50:50 v/v).[1][2][3]
- Gradient: 20% B to 80% B over 15 minutes.
- Detection:
 - Primary: MS (ESI+) for definitive mass identification.[1][2][3]

- Secondary: UV at 220 nm (Non-specific).[1][2][3]

Mass Spectrometry (MS) Profiling

The most reliable identification is via the fragmentation pattern.[1][2][3]

- Precursor Ion: $[M+Na]^+$ or $[M+NH_4]^+$ adducts are common.[1][2][3]
- Key Fragmentations: Sequential loss of digitoxose units (130 Da).[1][2][3]
 - **Digoxoside** (911)
 - Digoxin (781)
 - Bis (651)
 - Mono (521)
 - Aglycone (391).[1][2][3]

Mechanism of Action & Biological Context

While **Digoxoside** is an impurity, it retains the pharmacophore essential for cardiac activity.[1][2][3]

Na⁺/K⁺-ATPase Inhibition

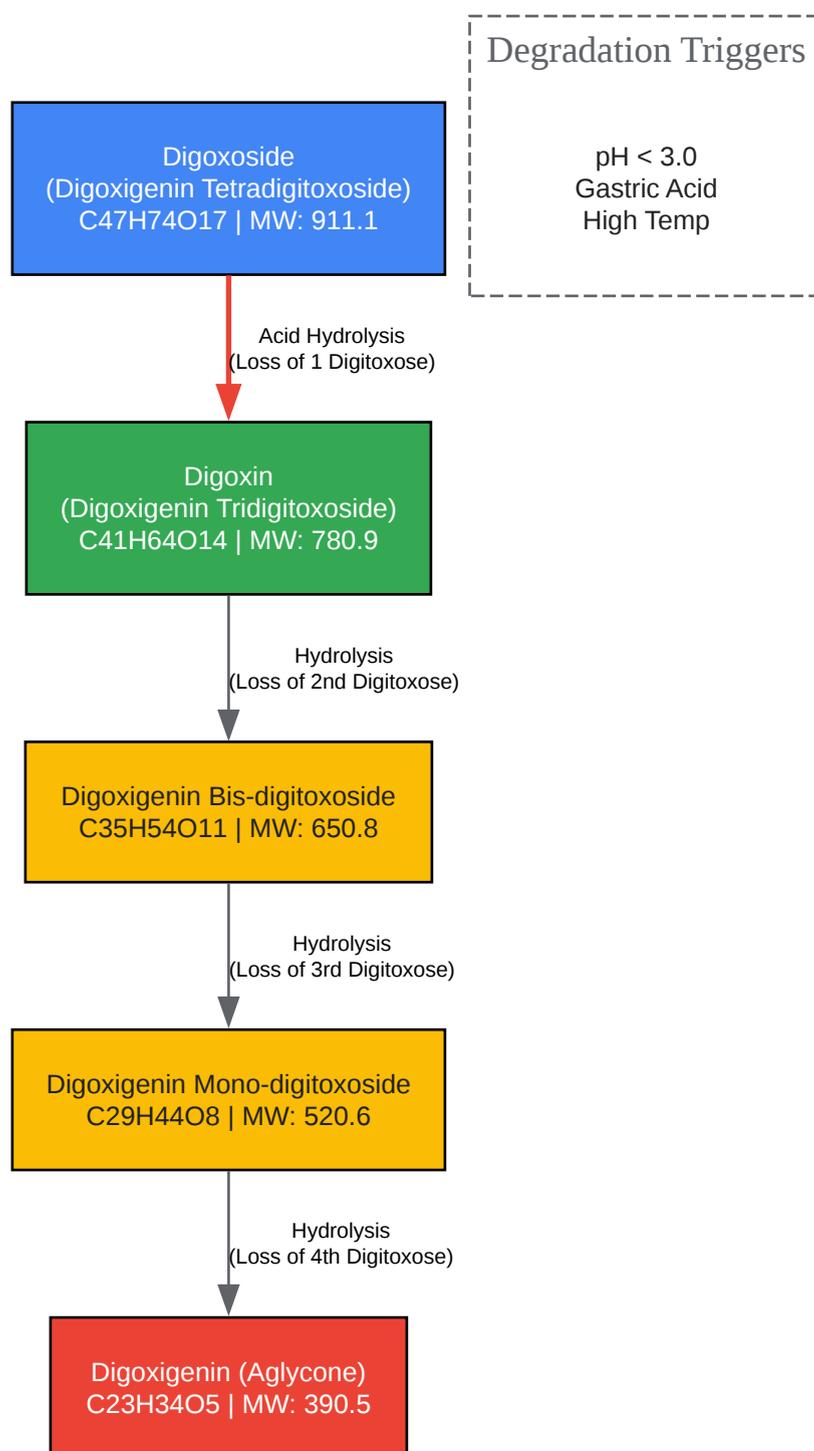
Like Digoxin, **Digoxoside** binds to the extracellular face of the alpha-subunit of the Na⁺/K⁺-ATPase enzyme.[1][2][3]

- Mechanism: Inhibits the active transport of Na⁺ out of the cell
 - Increased intracellular [Na⁺]
 - Reduced activity of the Na⁺/Ca²⁺ exchanger (NCX)
 - Increased intracellular [Ca²⁺]
 - Positive Inotropy (stronger cardiac contraction).[1][2][3]

- Potency: The tetrasaccharide chain may alter binding kinetics (association/dissociation rates) compared to the trisaccharide Digoxin, potentially affecting the therapeutic index.[1][2][3]

Visualization: Degradation & Hydrolysis Pathway

The following diagram illustrates the stepwise hydrolysis of **Digoxoside**. This pathway is critical for stability testing, as **Digoxoside** degrades into the active drug Digoxin, potentially altering the apparent concentration of the active ingredient in stored samples.[1][2][3]



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Figure 1: Stepwise hydrolytic degradation of **Digoxoside** yielding Digoxin and subsequent metabolites.

Handling & Safety Protocols

Warning: **Digoxoside** is a potent cardiac glycoside.[1][2][3][5] It has a narrow therapeutic index and is extremely toxic if ingested, inhaled, or absorbed through the skin.[1][2][3]

Containment Strategy

- Engineering Controls: Handle only in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.
- PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2][3]
- Decontamination: Surfaces should be cleaned with an oxidizing agent (e.g., 10% bleach) followed by 70% ethanol to degrade the glycoside structure.[1][2][3]

Storage[1][2][3]

- Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1][2][3]
- Environment: Protect from light and moisture.[1][2][3] Store under inert gas (Argon/Nitrogen) if available to prevent oxidative degradation of the lactone ring.[1][2][3]

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